(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid
Overview
Description
(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Mechanism of Action
Target of Action
For example, some 1,2,4-triazoles have been found to have antimicrobial and antiviral activities, suggesting they may target enzymes or proteins involved in microbial growth and viral replication.
Mode of Action
Many 1,2,4-triazoles exert their effects by interacting with enzymes or receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Based on the activities of other 1,2,4-triazoles, it could potentially affect pathways related to microbial growth or viral replication .
Pharmacokinetics
Many 1,2,4-triazoles are known to be highly soluble in water , which could potentially influence their absorption and distribution.
Result of Action
Given the antimicrobial and antiviral activities of some 1,2,4-triazoles , it’s possible that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of inflammatory responses. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, thereby influencing the levels of reactive oxygen species and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its biochemical activity. For example, this compound has been shown to accumulate in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion involves the reaction of hydrazide with carbon dioxide to form the triazole ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Scientific Research Applications
(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a scaffold for drug design, particularly for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound shares a similar triazole ring structure but has different functional groups, leading to distinct chemical and biological properties.
Carfentrazone: Another compound with a triazole ring, used primarily as a herbicide.
Uniqueness
(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to its specific combination of the triazole ring and acetic acid moietyIts stability and reactivity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)(H2,5,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGDAHKJDXJEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500180 | |
Record name | (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70486-43-0 | |
Record name | (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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